

# Confirming the Structure of 5-(4-hydroxyphenyl)pentanoic Acid Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 5-(4-hydroxyphenyl)pentanoic Acid

Cat. No.: B1241766

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This guide provides a comparative overview of analytical techniques and experimental data for confirming the structure of **5-(4-hydroxyphenyl)pentanoic acid** derivatives. It is designed to assist researchers in selecting appropriate methodologies and interpreting spectral data for the structural elucidation of these compounds.

## Structural Confirmation Techniques: A Comparative Overview

The structural confirmation of **5-(4-hydroxyphenyl)pentanoic acid** derivatives relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is fundamental for purification and initial characterization, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information.

## Table 1: Comparison of Key Analytical Techniques

Technique	Information Provided	Strengths	Limitations
HPLC	Purity, Retention Time (t <sub>R</sub> ), UV-Vis Spectrum	High resolution, quantitative, versatile	Limited structural information
<sup>1</sup> H NMR	Number and type of protons, chemical environment, coupling	Detailed information on proton framework	Requires pure sample, can be complex for large molecules
<sup>13</sup> C NMR	Number and type of carbon atoms	Unambiguous carbon skeleton information	Lower sensitivity than <sup>1</sup> H NMR
Mass Spec.	Molecular weight, fragmentation pattern	High sensitivity, molecular formula determination	Isomers can be difficult to distinguish

## Experimental Data for Structural Elucidation

This section presents typical experimental data obtained for **5-(4-hydroxyphenyl)pentanoic acid** and its derivatives. This data can serve as a reference for researchers working on the synthesis or isolation of new analogs.

**Table 2: <sup>1</sup>H NMR Spectral Data (500 MHz, CDCl<sub>3</sub>) of 5-(4-hydroxyphenyl)pentanoic Acid**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
H-2', H-6'	7.05	d, $J$ = 8.5 Hz	2H	Aromatic
H-3', H-5'	6.75	d, $J$ = 8.5 Hz	2H	Aromatic
-OH	5.30	br s	1H	Phenolic Hydroxyl
H-2	2.55	t, $J$ = 7.5 Hz	2H	-CH <sub>2</sub> -COOH
H-5	2.35	t, $J$ = 7.5 Hz	2H	Ar-CH <sub>2</sub> -
H-3, H-4	1.60-1.70	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -

**Table 3:  $^{13}\text{C}$  NMR Spectral Data (125 MHz,  $\text{CDCl}_3$ ) of 5-(4-hydroxyphenyl)pentanoic Acid**

Carbon	Chemical Shift ( $\delta$ , ppm)	Assignment
C-1	179.5	C=O
C-1'	153.8	C-OH
C-4'	134.2	C-CH <sub>2</sub>
C-2', C-6'	129.5	CH (Aromatic)
C-3', C-5'	115.2	CH (Aromatic)
C-2	35.1	-CH <sub>2</sub> -COOH
C-5	34.0	Ar-CH <sub>2</sub> -
C-3	30.8	-CH <sub>2</sub> -
C-4	24.5	-CH <sub>2</sub> -

**Table 4: Mass Spectrometry Data for 5-(4-hydroxyphenyl)pentanoic Acid**

Ionization Mode	$[M+H]^+$ (m/z)	$[M-H]^-$ (m/z)	Key Fragmentation Ions (m/z)
ESI	195.0965	193.0819	177 (loss of $H_2O$ ), 149 (loss of $COOH$ ), 107 (hydroxytropylium ion)

## Detailed Experimental Protocols

### High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of **5-(4-hydroxyphenyl)pentanoic acid** derivatives. Optimization may be required for specific analogs.

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu m$ ).
- Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
- Gradient Program:
  - 0-5 min: 10% B
  - 5-25 min: 10-90% B
  - 25-30 min: 90% B
  - 30-35 min: 90-10% B
  - 35-40 min: 10% B
- Flow Rate: 1.0 mL/min.
- Detection: 280 nm.
- Injection Volume: 10  $\mu L$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

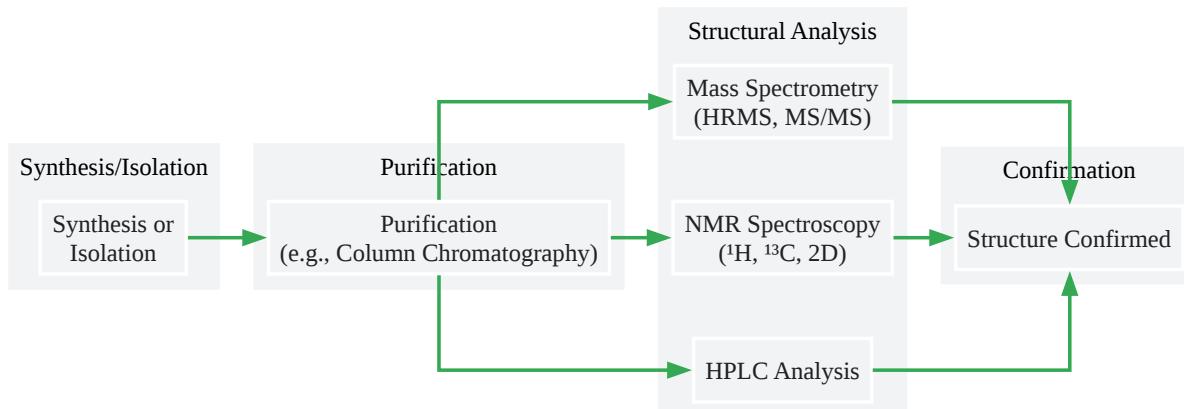
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{MeOD}$ ).
- Instrumentation: 400 or 500 MHz NMR spectrometer.
- Experiments:
  - $^1\text{H}$  NMR: Acquire standard proton spectra.
  - $^{13}\text{C}$  NMR: Acquire proton-decoupled carbon spectra.
  - 2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can be used to confirm connectivities and assign complex structures.

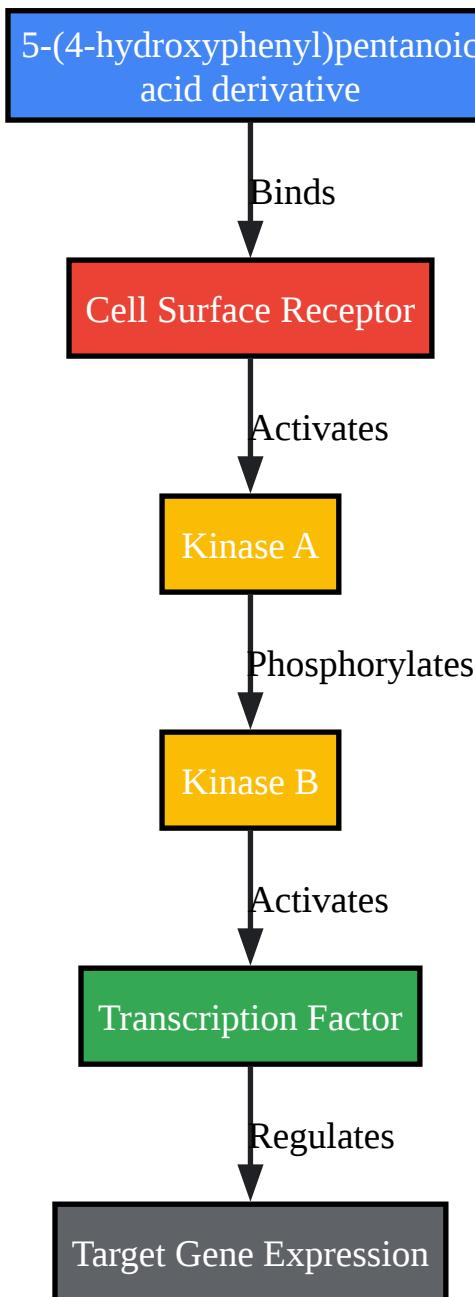
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analysis Mode: Perform analysis in both positive and negative ion modes to obtain comprehensive data.
- Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

## Visualization of Experimental Workflow and a Potential Signaling Pathway

The following diagrams illustrate a typical experimental workflow for structure confirmation and a hypothetical signaling pathway where these derivatives might be active.





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